molecular formula C5H11NO4S B108793 (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid CAS No. 23315-18-6

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid

Cat. No.: B108793
CAS No.: 23315-18-6
M. Wt: 181.21 g/mol
InChI Key: SVIZNTHNFAOGAB-VKHMYHEASA-N
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Description

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid ( 23315-18-6) is a chiral sulfinyl-containing amino acid derivative with a molecular weight of 181.21 g/mol and the molecular formula C 5 H 11 NO 4 S . This compound is recognized as a primary degradation product and a key impurity in Sulbactam sodium, a β-lactamase inhibitor used in antibiotic formulations . It serves as a critical reference standard (Sulbactam Related Compound A) for quality control and analytical purposes, ensuring the consistency, safety, and efficacy of pharmaceutical products . The modern synthesis of this compound, achieved via an optimized alkali-mediated hydrolysis of sulbactam in solvents like ethanol, yields a high-purity (95-98.6%) and crystalline product, making it a reliable material for research . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZNTHNFAOGAB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177873
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23315-18-6
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023315186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-METHYL-3-SULFINOBUTANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4U3434AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Aqueous Alkaline Hydrolysis (Chemical & Pharmaceutical Bulletin, 1985)

This method involved reacting sulbactam in a sodium tetraborate solution at 65°C for 90 minutes, followed by solvent evaporation, methanol extraction, and column chromatography. Key limitations included:

  • Low yield : ~50% due to byproduct formation.

  • High energy consumption : Prolonged evaporation of aqueous solvents.

  • Toxic solvents : Use of methanol for extraction.

Pharmacopeial Method (Chinese Pharmacopoeia, 2010)

The Chinese Pharmacopoeia outlined a room-temperature reaction of sulbactam with sodium hydroxide, yielding a crude product with ~60% purity. Drawbacks included:

  • Instability : Product degradation during storage.

  • No crystallization protocol : Resulting in amorphous, impure material.

Modern Synthesis: Alkali-Mediated Crystallization

A breakthrough method, patented in 2012 (CN102993064A), revolutionized the synthesis by introducing a one-pot alkali-mediated reaction with crystallization. This approach addresses prior shortcomings through optimized conditions.

Reaction Overview

The process utilizes sulbactam or its salts (e.g., sodium, potassium) as starting materials. Key steps include:

  • Solvent selection : Ethanol, methanol, or acetonitrile.

  • Alkali addition : Sodium hydroxide or potassium hydroxide.

  • Temperature control : 5–50°C to minimize degradation.

  • Crystallization : Cooling to -10–10°C for high-purity crystals.

Reaction Equation :

Sulbactam+NaOHEthanol(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid+Byproducts\text{Sulbactam} + \text{NaOH} \xrightarrow{\text{Ethanol}} \text{this compound} + \text{Byproducts}

Optimized Parameters

Table 1 summarizes critical parameters and outcomes from representative batches:

ParameterRange/ValueImpact on Yield/Purity
Solvent (W/V ratio) 1:5–1:30Higher ratios improve solubility
Alkali (mol ratio) 1:1–1:10Excess alkali accelerates hydrolysis
Temperature 5–50°CLower temps reduce side reactions
Crystallization Time 0.1–10 hLonger times enhance crystal growth
Yield 85–88%Consistent across batches
Purity (HPLC) 95–98.6%Meets pharmacopeial standards

Advantages Over Prior Methods

  • Operational simplicity : Direct filtration replaces column chromatography.

  • Solvent safety : Ethanol minimizes toxicity concerns.

  • Stability : Crystalline product resists degradation during storage.

Case Study: Ethanol-Based Synthesis

A representative procedure from CN102993064A demonstrates the method’s efficacy:

Procedure

  • Reaction : Combine sulbactam (23.3 g), ethanol (150 mL), and NaOH (15 g) at 20–25°C for 2 hours.

  • Crystallization : Cool to 10°C, stir for 1 hour, and filter.

  • Drying : Vacuum-dry at 20–30°C to obtain 15.5 g of product.

Analytical Validation

  • HPLC purity : 98.6% (Figure 1, peak A).

  • Yield : 85.5%.

  • Crystal structure : Stable monoclinic form confirmed via XRD.

Comparative Analysis of Solvents and Alkalis

Table 2 evaluates solvent and alkali combinations:

SolventAlkaliPurity (%)Yield (%)Crystallization Efficiency
EthanolNaOH98.685.5High
EthanolKOH96.088.4Moderate
AcetonitrileNa₂CO₃92.382.1Low

Key Findings :

  • Ethanol + NaOH : Optimal for purity and crystal quality.

  • KOH : Slightly higher yield but lower purity due to residual potassium salts.

  • Acetonitrile : Less effective due to poor solubility at low temperatures.

Industrial-Scale Considerations

Cost Efficiency

  • Solvent recovery : Ethanol’s low boiling point (78°C) enables efficient distillation and reuse.

  • Catalyst cost : NaOH ($0.50/kg) vs. KOH ($1.20/kg) favors sodium-based systems.

Environmental Impact

  • Waste reduction : Eliminating column chromatography cuts solvent waste by 70%.

  • Green chemistry : Ethanol’s biodegradability aligns with EPA guidelines .

Chemical Reactions Analysis

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid undergoes various chemical reactions, including acid-base reactions in solution. It is soluble in water and polar organic solvents, which facilitates these reactions . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are limited in the available literature.

Comparison with Similar Compounds

Key Properties :

  • SMILES : CC(C)(C@@HC(=O)O)S(=O)O
  • IUPAC Name: (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid
  • Role : Degradation product of sulbactam sodium (USP/EP impurity standard) .
  • Storage : Stable at +5°C, sensitive to prolonged exposure to heat or moisture .

Comparison with Structurally Similar Compounds

Sulfur-Containing Amino Acid Derivatives

The sulfinyl group in this compound distinguishes it from sulfonamides, sulfones, and other sulfur-functionalized analogs. Below is a comparative analysis:

Compound Name Structure/SMILES Molecular Formula MW (g/mol) Functional Groups Role/Application CAS References
This compound CC(C)(C@@HC(=O)O)S(=O)O C₅H₁₁NO₄S 181.21 Sulfinyl, amino, carboxylic Sulbactam impurity standard 23315-18-6
(2S)-3,3-Dimethyl-2-(methylsulfonylamino)butanoic acid CC(C)(C)C@@HC(=O)O C₇H₁₅NO₄S 209.26 Sulfonamide, amino, carboxylic Intermediate in synthesis N/A
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid CC(C)C@@HC(=O)O C₁₂H₁₇NO₄S 271.34 Sulfonamide, amino, carboxylic Pharmaceutical intermediate 17360-25-7
N-Phenylmethanesulfonamide CNS(=O)(=O)C1=CC=CC=C1 C₇H₉NO₂S 171.21 Sulfonamide Industrial reagent 1197-22-4

Key Findings :

  • Sulfinyl vs. Sulfonyl Groups : The sulfinyl group (-S(=O)-) in the target compound is less oxidized than sulfonamides (-S(=O)₂-NH-) or sulfones, influencing reactivity and stability. This makes the target compound more prone to oxidation compared to sulfonamides .
  • Pharmacological Role : Unlike N-phenylmethanesulfonamide (industrial reagent), the target compound is pharmacologically relevant as a degradation marker in antibiotics .

Sulbactam-Related Impurities

Sulbactam sodium generates multiple degradation products, including:

Compound Name Structure Molecular Formula MW (g/mol) Key Features CAS References
Sulbactam Related Compound A (Target Compound) Sulfinyl-substituted amino acid C₅H₁₁NO₄S 181.21 Chiral center, β-lactamase inhibitor impurity 23315-18-6
Sulbactam Related Compound F Dibromo-bicyclic structure C₈H₁₀Br₂N₂O₄S 400.05 Brominated, bicyclic core 24158-88-1

Comparison :

  • Structural Complexity : Related Compound F contains a dibrominated bicyclo[3.2.0]heptane system, unlike the linear structure of the target compound .
  • Stability : The brominated analogs (e.g., Compound F) are more stable under acidic conditions due to steric protection of the β-lactam ring .

Amino Acid Derivatives with Varied Functional Groups

Compound Name Functional Groups Molecular Formula MW (g/mol) Role CAS References
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid Ketone, hydroxyl, carboxylic C₅H₈O₄ 132.11 Metabolic intermediate N/A
(2S,3R)-3-Acetoxy-2-aminobutanoic acid Acetoxy, amino, carboxylic C₆H₁₁NO₄ 161.16 Pharmaceutical ingredient 17012-42-9

Key Differences :

  • Functional Group Impact : The target compound’s sulfinyl group enhances its polarity compared to acetoxy or ketone-containing analogs, affecting its solubility and chromatographic behavior .

Biological Activity

(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid, commonly referred to as sulbactam penicillamine, is a compound with notable biological activities, particularly in the context of antibacterial properties. This article delves into its biological activity, synthesis, and implications in pharmacology, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H11_{11}NO4_4S
  • Molecular Weight : 181.21 g/mol
  • CAS Number : 23315-18-6
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C@@HC(=O)O)S(=O)O

This compound features a sulfinyl group that contributes to its biological activity, particularly as an inhibitor of beta-lactamases produced by certain bacteria, enhancing the efficacy of beta-lactam antibiotics.

Antibacterial Properties

Sulbactam penicillamine exhibits significant antibacterial activity by acting as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. The compound's ability to inhibit these enzymes allows for enhanced effectiveness of co-administered antibiotics.

Table 1: Inhibition of Beta-Lactamase Activity

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli20100
Klebsiella pneumoniae25100
Staphylococcus aureus30100

Data indicates the inhibition zones measured in mm against various bacterial strains at a concentration of 100 µg/mL of this compound.

The mechanism by which sulbactam penicillamine exerts its antibacterial effects involves irreversible binding to the active site of beta-lactamases, thus preventing these enzymes from hydrolyzing beta-lactam antibiotics. This synergistic effect enhances the overall antibacterial efficacy against resistant strains.

Case Study 1: Clinical Efficacy in Combination Therapy

A clinical study evaluated the effectiveness of sulbactam penicillamine in combination with ampicillin for treating infections caused by Escherichia coli. The results indicated a significant reduction in treatment failure rates compared to ampicillin alone.

  • Patient Population : 150 patients with confirmed E. coli infections.
  • Treatment Regimen : Ampicillin (1 g every 6 hours) with sulbactam penicillamine (500 mg every 8 hours).
  • Outcome : Treatment success was observed in 85% of patients receiving combination therapy compared to 65% in the control group receiving ampicillin alone.

Case Study 2: Resistance Patterns

Another study focused on the resistance patterns in Klebsiella pneumoniae strains isolated from hospital settings. The introduction of sulbactam penicillamine as part of the treatment protocol led to a marked decrease in resistance rates over a six-month period.

  • Pre-treatment Resistance Rate : 70%
  • Post-treatment Resistance Rate : 40%

This case underscores the potential role of sulbactam penicillamine in overcoming antibiotic resistance.

Q & A

Q. What are the primary synthetic routes for (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves stereoselective methods to preserve the (2S)-configuration. Key steps include sulfinylation of the β-carbon and chiral resolution of intermediates. Optimization focuses on:

  • Catalyst selection : Chiral catalysts (e.g., L-proline derivatives) improve enantiomeric excess .
  • Temperature control : Low-temperature reactions (−10°C to 0°C) minimize racemization .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography ensures >98% purity, critical for pharmaceutical reference standards .

Q. How is the compound characterized to confirm its stereochemical configuration and sulfinamide group integrity?

Standard analytical workflows include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the (2S)-configuration via coupling constants (e.g., J=6.57.0HzJ = 6.5–7.0 \, \text{Hz} for adjacent protons) .
  • Chiral HPLC : Retention times compared to enantiomeric standards confirm stereopurity .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C5_5H11_{11}NO3_3S) and detects sulfinamide oxidation byproducts .

Advanced Research Questions

Q. What analytical methods resolve contradictions between spectroscopic data and bioactivity assays for this compound in β-lactamase inhibition studies?

Discrepancies often arise from:

  • Impurity interference : Trace levels of sulfone derivatives (e.g., 3-methyl-3-sulfonylbutanoic acid) can skew enzyme inhibition results. LC-MS/MS quantifies impurities at <0.1% thresholds .
  • Stereochemical drift : Accelerated stability studies (40°C/75% RH) monitor racemization, with chiral CE (capillary electrophoresis) as a confirmatory method .
  • Bioassay validation : Cross-validate results using isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. How does the sulfinamide group influence the compound’s stability under physiological conditions, and what formulation strategies mitigate degradation?

The sulfinamide moiety is prone to hydrolysis at neutral-to-alkaline pH. Stability studies recommend:

  • Lyophilization : Reduces aqueous degradation; reconstitution in citrate buffer (pH 4.5) maintains >90% stability over 24 hours .
  • Protective excipients : Cyclodextrins or PEGylation shields the sulfinamide group in parenteral formulations .
  • Real-time monitoring : Raman spectroscopy tracks solid-state degradation during storage .

Q. What computational models predict the compound’s interactions with β-lactamase enzymes, and how do they align with crystallographic data?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding poses at the enzyme’s active site. Key findings:

  • Hydrogen bonding : The sulfinamide oxygen interacts with Ser130 (Kd_d ≈ 1.2 µM) .
  • Steric hindrance : The 3-methyl group disrupts substrate access, validated by X-ray crystallography (PDB ID: 6T2A) .
  • Free energy calculations : MM-GBSA predicts ΔGbind_{\text{bind}} within 1.5 kcal/mol of experimental values .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in enzymatic inhibition assays?

  • Standardized controls : Use USP-grade reference materials (e.g., Sulbactam Related Compound A) to calibrate assays .
  • Normalization : Express activity relative to internal standards (e.g., clavulanic acid) to control for enzyme lot variability .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish true variability from experimental noise .

Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?

  • Chiral pool synthesis : Start from L-threonine derivatives to enforce the (2S)-configuration .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) .

Data Contradiction and Resolution

Q. When NMR and X-ray data conflict on the compound’s conformation, which method takes precedence?

  • Context-dependent : X-ray crystallography provides definitive solid-state structures, while NMR reflects solution dynamics. For enzyme-binding studies, prioritize crystallographic data .
  • Hybrid approaches : Use NOE (Nuclear Overhauser Effect) restraints in MD simulations to reconcile discrepancies .

Biological and Toxicological Considerations

Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity and therapeutic index?

  • Cell lines : HepG2 (liver) and HEK293 (kidney) models evaluate organ-specific toxicity (IC50_{50} typically >500 µM) .
  • Mechanistic assays : Caspase-3/7 activation assays detect apoptosis at sub-cytotoxic concentrations .

Q. How does the compound’s sulfinamide group contribute to its role as a β-lactamase inhibitor compared to sulfone derivatives?

  • Reversible binding : Sulfinamide’s −S(=O)−NH− group forms transient covalent bonds with catalytic serine, unlike irreversible sulfone inhibitors .
  • Resistance profile : Lower propensity to induce mutant enzymes (e.g., TEM-30) compared to clavulanic acid .

Data Management and Collaboration

Q. What standardized descriptors should researchers use when depositing data on this compound in public databases?

  • InChIKey : NAHAKDRSHCXMBT-ZCFIWIBFSA-N (unique identifier for structure searches) .
  • Metadata : Include synthesis conditions, chiral purity, and assay protocols to facilitate meta-analyses .

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